molecular formula C7H4F3NO3 B1410189 6-Difluoromethoxy-2-fluoronicotinic acid CAS No. 1806336-55-9

6-Difluoromethoxy-2-fluoronicotinic acid

Cat. No.: B1410189
CAS No.: 1806336-55-9
M. Wt: 207.11 g/mol
InChI Key: ZGPVDOPPIHXVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Difluoromethoxy-2-fluoronicotinic acid is a chemical compound with the molecular formula C7H4F3NO3. It is a derivative of nicotinic acid, where the hydrogen atoms are replaced by fluorine and difluoromethoxy groups.

Preparation Methods

The synthesis of 6-Difluoromethoxy-2-fluoronicotinic acid typically involves multiple steps. One common method starts with 2,5-dibromopyridine as a raw material. In the presence of a catalyst, isopropyl magnesium chloride Grignard reagent is used for catalyst exchange, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate. This intermediate is then subjected to fluoridation to produce the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

6-Difluoromethoxy-2-fluoronicotinic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Difluoromethoxy-2-fluoronicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Difluoromethoxy-2-fluoronicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Properties

IUPAC Name

6-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPVDOPPIHXVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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